

An In-Depth Technical Guide to the Spectroscopic Data of Periglaucine A

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Compound of Interest

Compound Name: *periglaucine A*

CAS No.: 1025023-04-4

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Foreword

For researchers, scientists, and professionals in drug development, the precise and comprehensive characterization of novel chemical entities is paramount. **Periglaucine A**, a hasubanan-type alkaloid isolated from *Pericampylus glaucus*, has garnered interest for its potential biological activities. This technical guide provides a detailed examination of the spectroscopic data of **periglaucine A**, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established analytical principles and aim to serve as a definitive reference for those working with this and related natural products.

Introduction to Periglaucine A: A Hasubanan Alkaloid of Interest

Periglaucine A belongs to the hasubanan class of alkaloids, a group of tetracyclic compounds characterized by a unique bridged ring system.[1] These natural products are primarily found in plants of the Menispermaceae family and have shown a range of biological activities, including

anti-inflammatory and antiviral properties.[1] The structural complexity and therapeutic potential of hasubanan alkaloids make their unambiguous identification and characterization a critical aspect of natural product chemistry and drug discovery. The structure of **periglaucine A** was first elucidated by Yan and colleagues in 2008 through extensive spectroscopic analysis.

Spectroscopic Characterization of Periglaucine A

The structural backbone of **periglaucine A** was meticulously pieced together using a combination of one- and two-dimensional NMR techniques, high-resolution mass spectrometry, and infrared spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy.

Periglaucine A

- Molecular Formula: $C_{20}H_{25}NO_5$
- HRESIMS: m/z 372.1798 $[M + H]^+$ (calculated for $C_{20}H_{26}NO_5$, 372.1805)

The quasi-molecular ion peak at m/z 372.1798 in the positive ion mode of the HRESIMS spectrum strongly supported the proposed molecular formula of $C_{20}H_{25}NO_5$. This high-resolution data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **periglaucine A** are summarized below.

Table 1: 1H and ^{13}C NMR Spectroscopic Data for **Periglaucine A** (in $CDCl_3$)

Position	δC (ppm)	δH (ppm, J in Hz)
1	127.9	6.75 (s)
2	110.1	6.64 (s)
3	148.4	
4	145.4	
4a	129.8	
5	29.8	2.50 (m), 3.05 (m)
6	59.8	3.55 (d, 5.5)
7	89.9	4.60 (s)
8	40.5	2.05 (m), 2.20 (m)
8a	49.5	
9	45.9	2.80 (m)
10	35.7	1.80 (m), 2.30 (m)
13	43.1	2.65 (m)
14	54.3	2.95 (m)
N-CH ₃	42.9	2.45 (s)
3-OCH ₃	56.1	3.85 (s)
4-OCH ₃	60.8	3.88 (s)
7-OCH ₃	57.9	3.50 (s)
6-OH	2.10 (br s)	

Data sourced from Yan et al., J. Nat. Prod. 2008, 71, 760-763.

Interpretation of NMR Data:

- ^1H NMR: The proton spectrum reveals two singlets in the aromatic region (δ 6.75 and 6.64), indicating a tetrasubstituted benzene ring. The presence of three methoxy groups is confirmed by the sharp singlets at δ 3.88, 3.85, and 3.50. The N-methyl group resonates as a singlet at δ 2.45. The remaining signals in the aliphatic region correspond to the complex, fused ring system of the hasubanan core.
- ^{13}C NMR: The carbon spectrum shows 20 distinct signals, consistent with the molecular formula. The signals in the aromatic region (δ 110.1-148.4) correspond to the substituted benzene ring. The three methoxy carbons are observed at δ 60.8, 56.1, and 57.9. The signal for the N-methyl group appears at δ 42.9. The remaining upfield signals are characteristic of the saturated carbon framework of the hasubanan skeleton.

The complete assignment of all proton and carbon signals was achieved through a combination of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments establish the connectivity between protons and carbons, allowing for the unambiguous construction of the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Periglaucine A

- IR (KBr) ν_{max} cm^{-1} : 3448, 2924, 1608, 1506, 1462, 1278, 1115

Interpretation of IR Data:

- The broad absorption band at 3448 cm^{-1} is characteristic of the O-H stretching vibration of a hydroxyl group.
- The absorption at 2924 cm^{-1} is due to C-H stretching vibrations of the methyl and methylene groups.
- The bands at 1608 and 1506 cm^{-1} are indicative of C=C stretching vibrations within the aromatic ring.

- The absorptions at 1462, 1278, and 1115 cm^{-1} can be attributed to various C-H bending and C-O stretching vibrations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures, from the initial isolation of the compound to the final analysis.

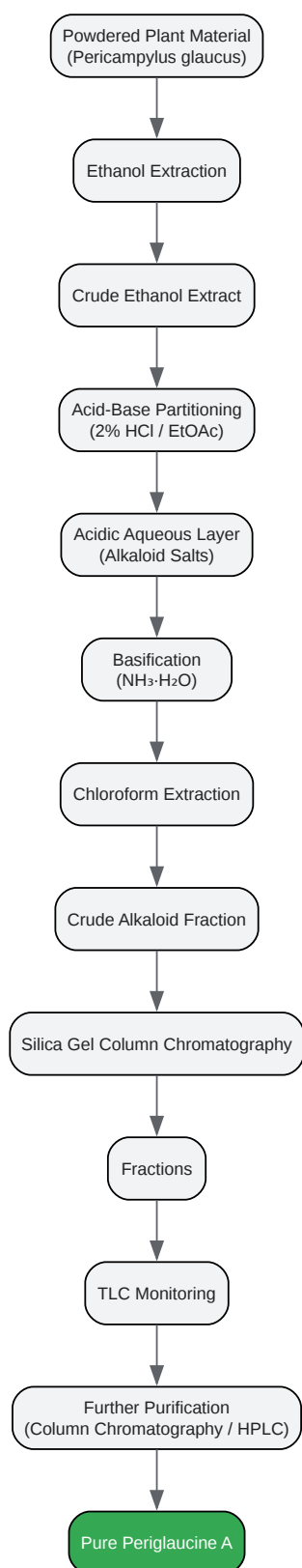
Isolation of Periglaucine A

The following is a generalized protocol for the extraction and isolation of alkaloids from plant material, based on standard practices in natural product chemistry.^{[2][3]}

Step-by-Step Methodology:

- Extraction:
 - The air-dried and powdered aerial parts of *Pericampylus glaucus* are extracted with 95% ethanol at room temperature.
 - The solvent is then removed under reduced pressure to yield a crude ethanol extract.
- Acid-Base Partitioning:
 - The crude extract is suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate to remove neutral and weakly acidic compounds.
 - The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonia solution to a pH of 9-10.
 - The basified solution is subsequently extracted with chloroform to obtain the crude alkaloid fraction.
- Chromatographic Purification:
 - The crude alkaloid mixture is subjected to column chromatography on silica gel.

- A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different alkaloid components.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **periglaucine A** are combined and may require further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.



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Caption: Generalized workflow for the isolation of **periglaucine A**.

Spectroscopic Analysis

NMR Spectroscopy:

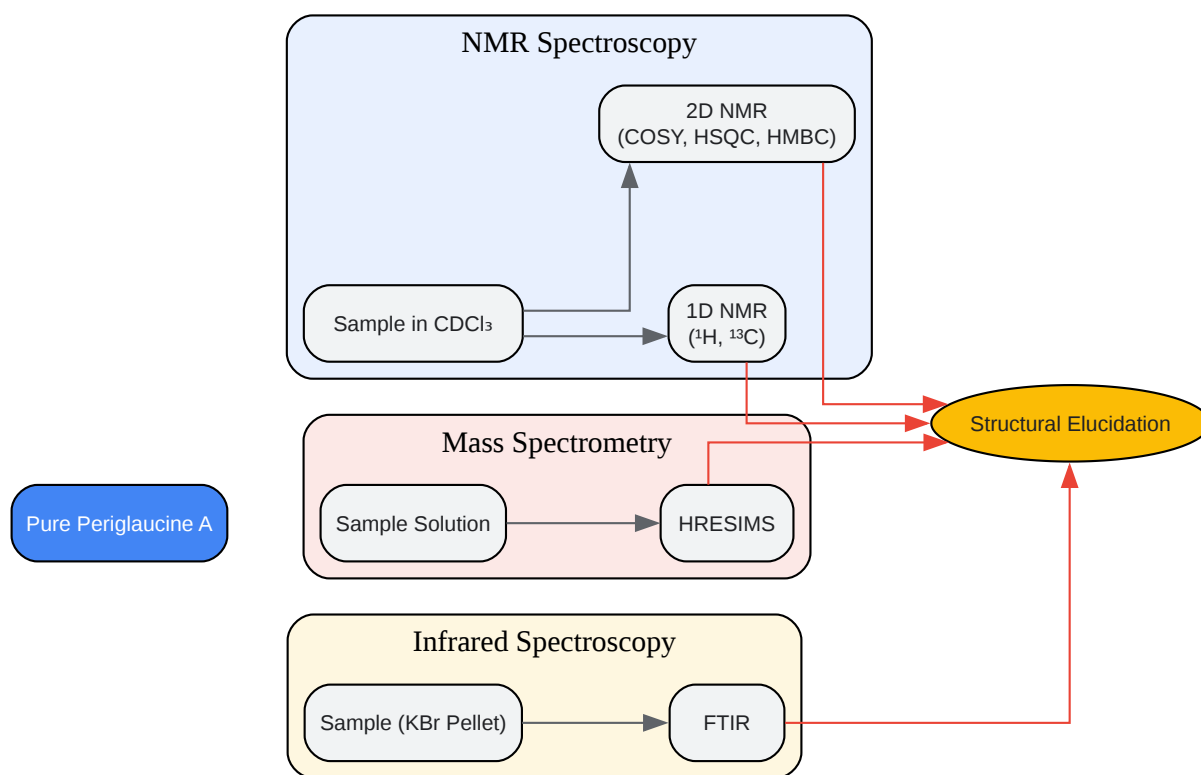
- ^1H and ^{13}C NMR spectra are typically recorded on a Bruker spectrometer operating at 400 or 500 MHz for ^1H and 100 or 125 MHz for ^{13}C .
- The sample is dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) is used as an internal standard.
- Standard pulse sequences are used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments.^[4]

Mass Spectrometry:

- HRESIMS data are acquired on a high-resolution mass spectrometer, such as a Bruker Apex II FT-ICR or a similar instrument.
- The sample is introduced via electrospray ionization (ESI) in positive ion mode.

Infrared Spectroscopy:

- The IR spectrum is recorded on an FTIR spectrometer.
- The sample is typically prepared as a KBr pellet.



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Caption: Spectroscopic analysis workflow for **periglaucine A**.

Conclusion

The comprehensive spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of **periglaucine A**. The combination of HRESIMS, 1D and 2D NMR, and IR spectroscopy allows for the unambiguous determination of its molecular formula, connectivity, and the nature of its functional groups. This information is indispensable for quality control, further chemical modifications, and studies aimed at elucidating the biological mechanism of action of this intriguing hasubanan alkaloid.

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